1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone
Overview
Description
“1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 1256792-13-8 . It has a molecular weight of 169.16 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8FNO2 . The InChI Code is 1S/C8H8FNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Schiff Bases and Pyrazole-4-carboxaldehydes Derivatives
- Divyaraj Puthran et al. (2019) demonstrated the synthesis of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone, indicating its utility in creating derivatives with significant antimicrobial activity. The compounds were characterized through various spectral data and showed varying levels of antimicrobial effectiveness, with some exhibiting excellent activity compared to others (Puthran et al., 2019).
Development of Antimicrobial Isoxazoles
- K. S. Kumar et al. (2019) reported the synthesis of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These derivatives were characterized and evaluated for in vitro antimicrobial activity, showing potential against bacterial and fungal organisms (Kumar et al., 2019).
Crystal Structural Analysis and Fluorescence Tuning
- A study by Baoli Dong et al. (2012) described the synthesis and crystallization of 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone. The research showed how the crystal structures can exhibit different fluorescent colors and host–guest structures, indicating applications in fluorescence and material sciences (Dong et al., 2012).
Spectroscopic Characterization and Cytotoxic Studies
- M. Govindhan et al. (2017) synthesized and characterized 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, exploring its structure through various analytical techniques. The compound's cytotoxicity was evaluated, and binding analyses were carried out to understand its potential for biological applications (Govindhan et al., 2017).
Photophysical and Optical Applications
- Study of Fluorophores and Solid-State Fluorescence
- Masayori Hagimori et al. (2019) synthesized and investigated the photophysical properties of methoxypyridine and N-methylpyridone, along with novel 2-substitued pyridines. The study highlights the strong fluorescence properties of these compounds in solution and solid state, indicating their potential application in fluorescent labeling and imaging technologies (Hagimori et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMAMXPICQOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265037 | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-13-8 | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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